molecular formula C9H9ClN2 B6145983 6-chloro-1-ethyl-1H-1,3-benzodiazole CAS No. 853789-16-9

6-chloro-1-ethyl-1H-1,3-benzodiazole

Cat. No.: B6145983
CAS No.: 853789-16-9
M. Wt: 180.6
InChI Key:
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Description

6-chloro-1-ethyl-1H-1,3-benzodiazole is a chemical compound that belongs to the benzodiazole family. It has gained significant attention in the scientific community due to its diverse applications in various fields of research and industry. The compound has a molecular formula of C9H9ClN2 and a molecular weight of 180.64 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1-ethyl-1H-1,3-benzodiazole typically involves the reaction of 6-chloro-1H-1,3-benzodiazole with ethylating agents under controlled conditions. One common method includes the use of ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-1-ethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amines.

    Substitution: Formation of various substituted benzodiazoles depending on the nucleophile used.

Scientific Research Applications

6-chloro-1-ethyl-1H-1,3-benzodiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-chloro-1-ethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-1,3-benzodiazole
  • 1-ethyl-1H-1,3-benzodiazole
  • 6-chloro-1-methyl-1H-1,3-benzodiazole

Uniqueness

6-chloro-1-ethyl-1H-1,3-benzodiazole is unique due to the presence of both the chlorine and ethyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

853789-16-9

Molecular Formula

C9H9ClN2

Molecular Weight

180.6

Purity

95

Origin of Product

United States

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